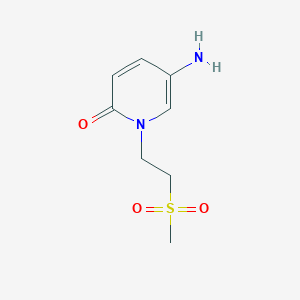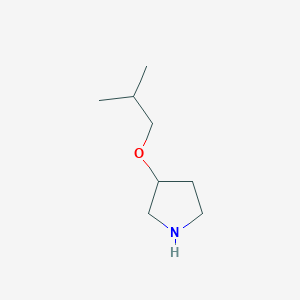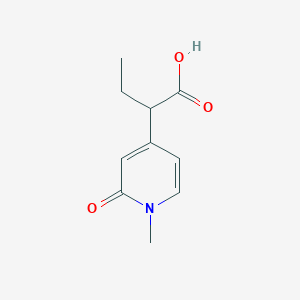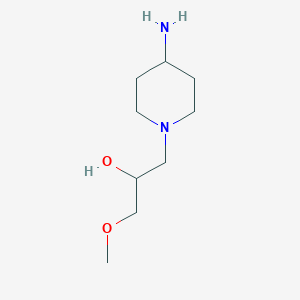![molecular formula C7H13N3 B13309706 7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309706.png)
7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of synthetic chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse chemical and biological properties. The structure of this compound consists of a fused bicyclic system containing both imidazole and pyrimidine rings, with a methyl group attached at the 7th position.
Preparation Methods
The synthesis of 7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with α-haloketones under basic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. Another approach includes multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product. Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl group, using reagents such as alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can be employed to form more complex fused ring systems.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable scaffold for the development of new synthetic methodologies and the construction of complex molecular architectures.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways.
Medicine: It has potential therapeutic applications, including the development of antiviral, anticancer, and anti-inflammatory agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions are often complex and depend on the specific biological context .
Comparison with Similar Compounds
7-Methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines: These compounds share a similar fused ring system but differ in the nitrogen atom positions and substituents.
Imidazo[1,2-a]pyrazines: These compounds have a pyrazine ring instead of a pyrimidine ring, leading to different chemical and biological properties.
Imidazo[1,2-a]pyrimidines with different substituents: Variations in the substituents on the imidazo[1,2-a]pyrimidine core can lead to significant differences in reactivity and biological activity
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
7-methyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C7H13N3/c1-6-2-4-10-5-3-8-7(10)9-6/h6H,2-5H2,1H3,(H,8,9) |
InChI Key |
DEDWQFCSCVYNMA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN2CCN=C2N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6',7'-Dihydro-5'H-spiro[oxane-3,4'-thieno[3,2-c]pyridine]](/img/structure/B13309672.png)
![(3-Methylimidazo[1,2-A]pyridin-8-YL)methanol](/img/structure/B13309674.png)
![2-{Spiro[4.4]nonan-1-yl}ethan-1-amine](/img/structure/B13309684.png)




